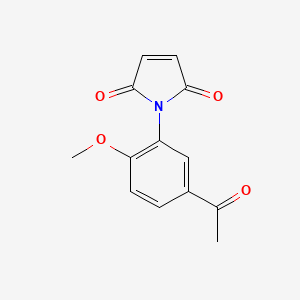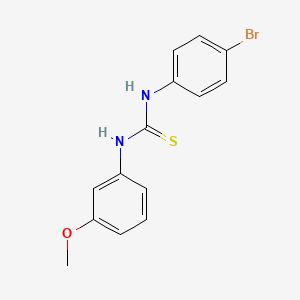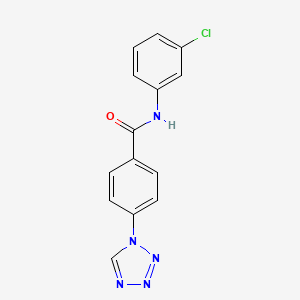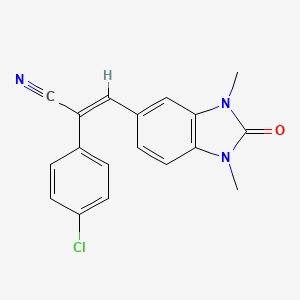
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPPD and is used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect alkaline phosphatase activity. In
Mecanismo De Acción
AMPPD is hydrolyzed by alkaline phosphatase to produce 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole-2,5-dione and ammonia. The 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole-2,5-dione produced is a highly fluorescent compound that can be easily detected using a spectrophotometer. The fluorescence intensity is directly proportional to the alkaline phosphatase activity, and the detection limit of AMPPD is very low, making it a highly sensitive substrate for alkaline phosphatase detection.
Biochemical and Physiological Effects:
AMPPD is a non-toxic compound and does not have any significant biochemical or physiological effects on cells or tissues. It is a stable compound and can be stored for long periods without any degradation or loss of activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPPD has several advantages for lab experiments. It is a highly sensitive substrate for alkaline phosphatase detection and can detect very low levels of alkaline phosphatase activity. It is also a stable compound and can be stored for long periods without any degradation or loss of activity. However, the use of AMPPD in ELISA requires specialized equipment and expertise, which can be a limitation for some labs. In addition, the cost of AMPPD is higher than other substrates, which can be a limiting factor for labs with limited budgets.
Direcciones Futuras
The use of AMPPD in ELISA has significantly improved the accuracy and sensitivity of alkaline phosphatase detection. However, there is still room for improvement. Future research could focus on developing new substrates that are more sensitive and specific for alkaline phosphatase detection. In addition, the use of AMPPD in other assays, such as immunoassays and bioassays, could be explored. Finally, the development of new technologies that can detect alkaline phosphatase activity in vivo could have significant clinical implications for the diagnosis and monitoring of diseases.
Métodos De Síntesis
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized by the reaction of 5-amino-2-methoxybenzoic acid and acetylacetone in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
AMPPD is widely used in ELISA to detect alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is commonly used as a marker for various diseases, including liver diseases, bone disorders, and cancer. The detection of alkaline phosphatase activity is crucial for the diagnosis and monitoring of these diseases. AMPPD is a highly sensitive substrate for alkaline phosphatase, and its use in ELISA has significantly improved the accuracy and sensitivity of alkaline phosphatase detection.
Propiedades
IUPAC Name |
1-(5-acetyl-2-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8(15)9-3-4-11(18-2)10(7-9)14-12(16)5-6-13(14)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHMOLLMXNVQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)





![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
